![molecular formula C18H20N2O3S B5541391 N~2~-benzyl-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5541391.png)
N~2~-benzyl-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to N2-benzyl-N1-cyclopropyl-N2-(phenylsulfonyl)glycinamide often involves cyclopropanation reactions catalyzed by Rhodium(II) N-(Arylsulfonyl)prolinate, leading to functionalized cyclopropanes in a highly diastereoselective and enantioselective manner. Such processes are critical for generating compounds with precise structural and chiral characteristics (Davies et al., 1996).
Scientific Research Applications
Synthesis and Chemistry
- The Weinreb amide-based synthetic equivalents, including N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide, are developed for synthesizing 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. This compound, through reduction and acid-promoted cyclization, yields N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinoline (Kommidi, Balasubramaniam, & Aidhen, 2010).
Medicinal Chemistry
- N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1) are synthesized, showing significant potential in in vitro and in vivo models. These compounds demonstrate a balance of in vitro potency, favorable ADME and pharmacological profiles, and suitable pharmacokinetic characteristics (Cioffi et al., 2016).
Therapeutic Research
- N-Phenylsulfonyl glycinamides are investigated as potential inhibitors of rat lens aldose reductase, indicating the importance of the phenylsulfonyl group in enzyme inhibition. This research suggests their potential therapeutic applications in managing conditions like diabetic complications (Deruiter, Borne, & Mayfield, 1989).
Biological Evaluation
- The compound 2,4-dinitrophenylsulfonamides, including N-Benzyl-2,4-dinitrobenzenesulfonamide, demonstrates promising antimycobacterial properties. It shows higher potency than the clinical agent isoniazid in inhibiting Mycobacterium tuberculosis (Malwal et al., 2012).
Pharmacology
- A study on N-(Phenylsulfonyl)benzohydrazonoyl azide shows its potential for decomposing to benzonitrile and cyclizing to form a tetrazole, highlighting its versatile chemical behavior that could be significant in developing novel pharmaceutical compounds (Ito, Tanaka, & Kakehi, 1982).
properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(19-16-11-12-16)14-20(13-15-7-3-1-4-8-15)24(22,23)17-9-5-2-6-10-17/h1-10,16H,11-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDBJQJAECETRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.